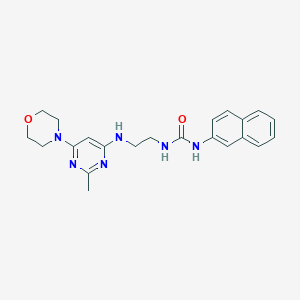
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrimidine ring, a morpholine moiety, and a naphthalene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with 2-methyl-4-chloropyrimidine, the compound undergoes nucleophilic substitution with morpholine to form 2-methyl-6-morpholinopyrimidine.
Amine Introduction: The pyrimidine derivative is then reacted with an appropriate ethylamine derivative to introduce the aminoethyl group.
Urea Formation: Finally, the intermediate is coupled with naphthalene-2-isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the naphthalene ring or the pyrimidine core.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the urea linkage or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
科学研究应用
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe, interacting with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in cancer or other diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.
作用机制
The mechanism by which 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, influencing cellular processes.
相似化合物的比较
1-(2-(2-Methyl-6-piperidinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea: Similar structure but with a piperidine ring instead of morpholine.
1-(2-(2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of naphthalene.
Uniqueness: 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is unique due to its combination of a morpholine ring and a naphthalene group, which may confer distinct chemical properties and biological activities compared to its analogs.
This detailed overview highlights the complexity and potential of this compound in various scientific domains
属性
IUPAC Name |
1-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-25-20(15-21(26-16)28-10-12-30-13-11-28)23-8-9-24-22(29)27-19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14-15H,8-13H2,1H3,(H,23,25,26)(H2,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVJBTHNQUVWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B2769637.png)
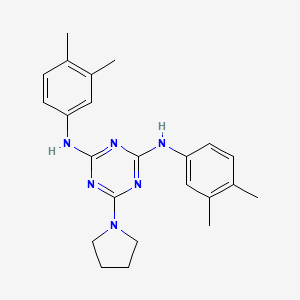
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B2769639.png)
![tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2769640.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)
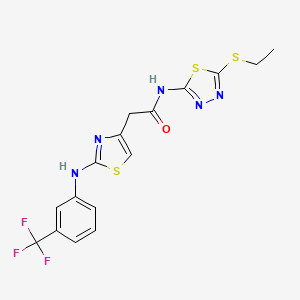
![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769645.png)
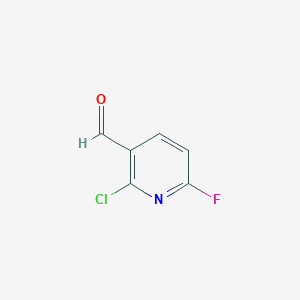
![N-(2-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2769649.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)
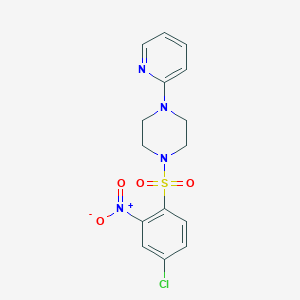
![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
